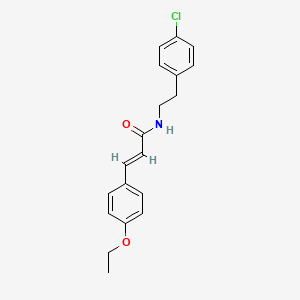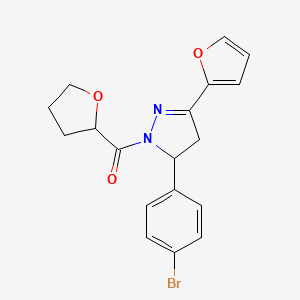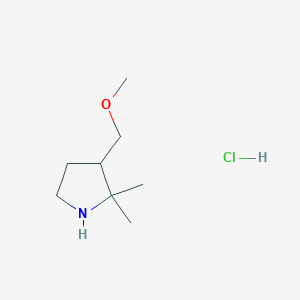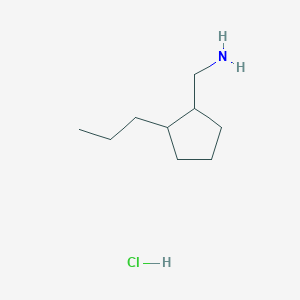
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEA-15, is a small protein that has been identified as a potential target for cancer therapy. PEA-15 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of new cancer drugs.
Mechanism of Action
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide functions as a scaffold protein, interacting with a variety of signaling molecules and regulating their activity. In particular, this compound has been shown to interact with the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and differentiation. In addition, this compound has been shown to regulate glucose metabolism and insulin sensitivity, making it a potential target for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its well-characterized function and interaction with the ERK pathway. However, one limitation is that this compound is a relatively small protein, making it difficult to study using certain techniques.
Future Directions
Future research on N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide could focus on the development of new cancer drugs that target this protein, as well as the role of this compound in other diseases such as diabetes. In addition, further studies could investigate the interaction between this compound and other signaling pathways, and the potential for this compound to be used as a biomarker for cancer diagnosis and prognosis.
Synthesis Methods
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In one common method, this compound is synthesized using Fmoc/tBu chemistry on a Rink amide resin.
Scientific Research Applications
N-(4-chlorophenethyl)-3-(4-ethoxyphenyl)acrylamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that this compound plays a critical role in the regulation of cell growth and survival, and that it is involved in the development and progression of various types of cancer.
properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-2-23-18-10-5-15(6-11-18)7-12-19(22)21-14-13-16-3-8-17(20)9-4-16/h3-12H,2,13-14H2,1H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXUBOOHJBJNH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2899898.png)


![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)


![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)